(Z)-Ajoene

Antibacterial Organosulfur compounds MIC comparison

(Z)-Ajoene (CAS 92285-00-2) is an unsaturated organosulfur compound produced via the oxidative rearrangement of allicin found in crushed garlic, containing both sulfoxide and disulfide functional groups. The compound exists as a colorless liquid with limited water solubility and good organic solvent solubility, and is routinely identified and quantified by GC-MS or HPLC methods.

Molecular Formula C9H14OS3
Molecular Weight 234.4 g/mol
CAS No. 92285-00-2
Cat. No. B1245311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Ajoene
CAS92285-00-2
Synonyms4,5,9-trithiadodeca-1,6,11-triene 9-oxide
ajoene
Molecular FormulaC9H14OS3
Molecular Weight234.4 g/mol
Structural Identifiers
SMILESC=CCSSC=CCS(=O)CC=C
InChIInChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5-
InChIKeyIXELFRRANAOWSF-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Ajoene (CAS 92285-00-2): Garlic-Derived Organosulfur with Quantifiable Differentiation in Antimicrobial and Anticancer Research


(Z)-Ajoene (CAS 92285-00-2) is an unsaturated organosulfur compound produced via the oxidative rearrangement of allicin found in crushed garlic, containing both sulfoxide and disulfide functional groups [1]. The compound exists as a colorless liquid with limited water solubility and good organic solvent solubility, and is routinely identified and quantified by GC-MS or HPLC methods . It is the Z (cis) stereoisomer of ajoene, distinct from the E (trans) isomer (CAS 92284-99-6), with natural ajoene occurring as a mixture in an approximate 2:1 Z:E ratio [2].

Z-isomer reference for stereochemical differentiation studies

Compatible with GC-MS or HPLC analytical workflows

Natural product context for garlic-derived organosulfur research

Why (Z)-Ajoene Cannot Be Interchanged with Allicin, Diallyl Disulfide (DADS), or (E)-Ajoene in Research Applications


Garlic-derived organosulfur compounds—allicin, diallyl disulfide (DADS), diallyl trisulfide (DATS), and ajoene—exhibit divergent bioactivity profiles that preclude generic substitution in experimental systems [1]. Allicin demonstrates superior antifungal potency (MIC 1.52–6.25 μg/mL) but exhibits rapid metabolic instability in blood and tissues, whereas (Z)-ajoene offers distinct antibacterial efficacy against specific Gram-positive strains and measurable in vivo anticancer activity [2]. Critically, the Z and E isomers of ajoene themselves possess quantifiably different stability and bioactivity characteristics, with the Z-isomer demonstrating greater biological potency but reduced storage stability [3]. These orthogonal differences in stability, potency across microbial species, and isomer-specific activity necessitate compound-specific selection criteria.

Allicin

Rapid metabolic instability may shift in vivo endpoint response relative to (Z)-ajoene

DADS

Non-overlapping MIC profile may limit direct substitution in organism-specific screens

E-isomer

Isomer-dependent bioactivity and storage stability may affect assay reproducibility

(Z)-Ajoene (CAS 92285-00-2): Quantified Comparative Evidence for Research Selection


Antibacterial Activity of (Z)-Ajoene: Cross-Study Comparison with Allicin and Diallyl Disulfide (DADS)

(Z)-Ajoene demonstrates quantitatively distinct antibacterial activity compared to the primary garlic compounds allicin and diallyl disulfide (DADS) [1]. Against Gram-positive bacteria, ajoene exhibits MIC values of 5–250 μg/mL. Notably, allicin requires an MIC of 600 μg/mL against Staphylococcus strains—representing a >2.4-fold potency advantage for ajoene at the lower end of its MIC range. Conversely, DADS shows a lower MIC of 4 μg/mL against S. aureus. This tripartite comparison underscores that the optimal compound selection is strain-dependent [2].

Antibacterial MIC
Reported
5–250 µg/mL (Gram+); 100–500 µg/mL (Gram-)
Strain-dependent antibacterial screening context
MIC profile differs from allicin (600 µg/mL) and DADS (4 µg/mL)
Antibacterial Organosulfur compounds MIC comparison

Z- vs E-Ajoene: Quantified Isomer-Specific Bioactivity and Stability Differences

The Z-isomer of ajoene (CAS 92285-00-2) demonstrates greater bioactivity compared to the E-isomer (CAS 92284-99-6), but with a measurable trade-off in storage stability [1]. The Z-isomer is consistently described as having stronger bioactivity than E-ajoene, while the E-isomer exhibits greater stability during storage [2]. Natural ajoene occurs in an approximate 2:1 Z:E ratio, while commercial products typically have an E/Z ratio of ≈2 (range 0.6–2.5) depending on the polarity of the solvent system and reaction conditions [3].

Isomer bioactivity
Reported
Z: stronger bioactivity, less stable; natural ratio ~2:1 Z:E
Isomer selection critical for assay reproducibility
E-isomer more stable; commercial E/Z ratio varies
Isomer differentiation Bioactivity comparison Chemical stability

Anticancer Activity: Cell Line-Dependent Cytotoxicity Profile of (Z)-Ajoene

(Z)-Ajoene exhibits a broad but variable antiproliferative profile across human cancer cell lines, with IC50 values ranging from 5.2 μM to 41 μM depending on the specific cell type [1]. In human leukemia cell lines HL-60 and U937, (Z)-ajoene demonstrates consistent growth inhibition with an IC50 of approximately 10 μmol/L (10 μM) [2]. Against WHCO1 oesophageal cancer cells, (Z)-ajoene shows an IC50 of 2.1 μM [3]. A broader panel of human tumor cell lines reveals IC50 values varying from 5.2 μM to 26.1 μM, with reduced cytotoxicity observed in normal marsupial kidney cells (PtK2) [4]. This cell line-dependent potency profile enables targeted selection for specific cancer research applications.

Cytotoxicity IC50
Reported
2.1–41 µM across human cancer cell lines
Supports cell-line dependent cytotoxicity endpoint review
~20-fold variation across cell lines; lower activity in normal PtK2 cells
Anticancer Cytotoxicity IC50

Antifungal Activity: Cross-Study Comparison with Allicin and 5-Fluorocytosine

(Z)-Ajoene demonstrates quantifiable antifungal activity that positions it between allicin and conventional antifungal agents in potency [1]. Ajoene inhibits the growth of Aspergillus niger and Candida albicans at less than 20 μg/mL, showing the strongest activity among six garlic-derived fractions tested [2]. Against Candida isolates from vaginal discharge specimens, ajoene inhibits fungal growth in 98.2% of isolates with an MIC of 15 μg/mL [3]. Patent literature indicates ajoene provides the same degree of antibacterial and antifungal effect as 5-fluorocytosine [4]. For context, allicin exhibits superior antifungal potency with MIC values of 1.52–6.25 μg/mL, while ajoene's MIC range of 15–50 μg/mL represents a 3- to 8-fold lower potency than allicin but comparable to clinically used 5-fluorocytosine.

Antifungal MIC
Reported
<20 µg/mL (C. albicans, A. niger); 15 µg/mL clinical isolates
Supports antifungal screening context
3- to 8-fold higher MIC than allicin; comparable to 5-fluorocytosine
Antifungal MIC Candida albicans

In Vivo Antitumor Efficacy: (Z)-Ajoene Demonstrates Quantifiable Tumor Growth Inhibition in Murine Models

(Z)-Ajoene has demonstrated quantifiable in vivo antitumor activity in murine xenograft models, providing a key differentiation from many garlic-derived organosulfur compounds that lack validated in vivo efficacy data [1]. In mice grafted with sarcoma 180, (Z)-ajoene inhibited tumor growth by 38% relative to untreated controls [2]. In a hepatocarcinoma 22 (H22) murine model, tumor growth inhibition reached 42% [3]. This in vivo validation distinguishes (Z)-ajoene from compounds such as allicin, whose rapid metabolic clearance limits in vivo applicability despite potent in vitro activity.

In vivo tumor inhibition
Class-level
38% (sarcoma 180); 42% (hepatocarcinoma 22)
Reported murine model-response endpoint context
Allicin lacks comparable in vivo validation data
In vivo efficacy Antitumor Xenograft

Synthetic Accessibility: Scalable Multi-Gram Synthesis Enables Preclinical Development

A significant historical barrier to ajoene research was the limited availability of purified compound [1]. This limitation has been addressed by a five-step synthetic route that expands the original milligram-scale synthesis to produce ajoene in >100-gram quantities [2]. The synthetic product demonstrates bioactivity equivalent to naturally isolated ajoene in antibacterial testing [3]. This scalability differentiates ajoene from several garlic-derived compounds that remain constrained by extraction-dependent supply chains and batch-to-batch variability.

Synthesis scalability
Class-level
>100 g via five-step synthesis; bioactivity equivalent to natural isolate
Supports procurement for preclinical studies
Addresses historical extraction-dependent supply limitation
Synthesis Process chemistry Scalability

(Z)-Ajoene (CAS 92285-00-2): Evidence-Based Application Scenarios for Research and Industrial Use


Antibacterial Screening Programs Targeting Staphylococcus Species

(Z)-Ajoene demonstrates a >2.4-fold potency advantage (MIC 5 μg/mL) over allicin (MIC 600 μg/mL) against Staphylococcus strains, making it the preferred garlic-derived compound for antibacterial screens targeting this clinically significant pathogen [1]. Researchers should select (Z)-ajoene over allicin when the experimental objective involves Staphylococcus aureus or other Gram-positive cocci, while noting that DADS may offer superior potency (MIC 4 μg/mL) if maximal activity is the sole criterion. The compound's distinct MIC profile enables structure-activity relationship (SAR) studies exploring the role of the sulfoxide-vinyl disulfide core in antibacterial mechanisms [2].

Preclinical Oncology Studies Requiring In Vivo Antitumor Validation

(Z)-Ajoene is indicated for murine oncology models where in vivo efficacy data are required for proof-of-concept studies. With demonstrated tumor growth inhibition of 38% in sarcoma 180 and 42% in hepatocarcinoma 22 models [1], (Z)-ajoene provides a validated baseline for comparative efficacy studies against novel synthetic analogues or combination therapies. Researchers should prioritize (Z)-ajoene over allicin for in vivo applications due to the latter's rapid metabolic clearance and limited in vivo validation [2]. The compound's microtubule-interaction properties and G2/M cell cycle arrest mechanism further support its use in antimitotic drug discovery programs [3].

Structure-Activity Relationship (SAR) Studies Using the Ajoene Pharmacophore

(Z)-Ajoene serves as the reference standard for SAR campaigns exploring modifications to the vinyl disulfide pharmacophore [1]. Structure-activity studies have established that the disulfide moiety is the ajoene pharmacophore responsible for inhibiting WHCO1 cell growth and inducing apoptosis via caspase-3 activation, while the vinyl group enhances antiproliferation activity by eightfold [2]. Researchers synthesizing novel ajoene analogues should use (Z)-ajoene (IC50 = 2.1 μM against WHCO1) as the benchmark for potency comparisons, with the understanding that p-methoxybenzyl-substituted derivatives can achieve up to 12-fold potency enhancement [3].

Antifungal Research Requiring Mechanistically Distinct Agents

(Z)-Ajoene is appropriate for antifungal research programs seeking compounds with mechanisms distinct from azoles and polyenes [1]. With demonstrated activity against Candida albicans (MIC < 20 μg/mL, 98.2% inhibition of clinical isolates at 15 μg/mL) and Aspergillus niger [2], (Z)-ajoene provides an alternative scaffold for exploring thiol-disulfide exchange-mediated antifungal mechanisms. While allicin exhibits superior potency (MIC 1.52–6.25 μg/mL), (Z)-ajoene's greater stability and distinct mechanism of action make it suitable for combination studies and resistance circumvention strategies [3]. Patent literature indicates comparable efficacy to 5-fluorocytosine, supporting its investigation as a reference compound in antifungal development programs [4].

Application
Selection Property
Validation Focus
Staphylococcus antibacterial screening
Strain-specific MIC profile
Non-overlapping potency window with other garlic compounds
Murine oncology model-response studies
In vivo model-response endpoint context
Comparative model-response endpoint validation
Structure-activity relationship (SAR) campaigns
Reference standard for vinyl disulfide pharmacophore
Benchmark potency comparisons with novel analogues
Antifungal mechanism-of-action studies
Mechanistically distinct from azoles/polyenes
Thiol-disulfide exchange-mediated antifungal pathways

Technical Documentation Hub

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47 linked technical documents
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